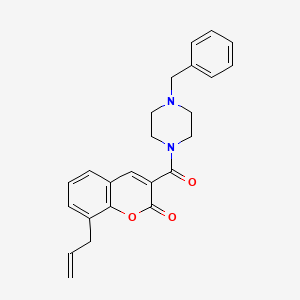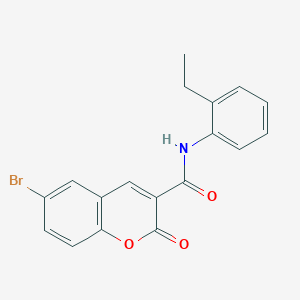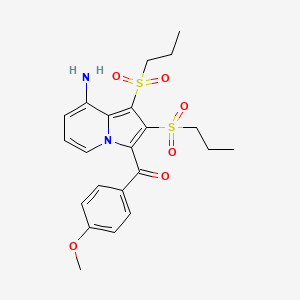![molecular formula C22H13N3O4 B3444172 2-(8-METHYL-5-QUINOLYL)-6-NITRO-1H-BENZO[DE]ISOQUINOLINE-1,3(2H)-DIONE](/img/structure/B3444172.png)
2-(8-METHYL-5-QUINOLYL)-6-NITRO-1H-BENZO[DE]ISOQUINOLINE-1,3(2H)-DIONE
Descripción general
Descripción
2-(8-METHYL-5-QUINOLYL)-6-NITRO-1H-BENZO[DE]ISOQUINOLINE-1,3(2H)-DIONE is a complex organic compound that belongs to the class of quinoline derivatives. These compounds are known for their diverse applications in medicinal, synthetic organic chemistry, and industrial chemistry . The structure of this compound includes a quinoline moiety, which is a nitrogen-containing heterocycle, and an isoquinoline moiety, which is another nitrogen-containing heterocycle. The presence of these heterocycles imparts unique chemical and biological properties to the compound.
Métodos De Preparación
The synthesis of 2-(8-METHYL-5-QUINOLYL)-6-NITRO-1H-BENZO[DE]ISOQUINOLINE-1,3(2H)-DIONE can be achieved through various synthetic routes. One common method involves the use of microwave-assisted synthesis, which offers the advantage of reduced reaction times and increased yields . Another approach is the use of clay or other recyclable catalysts, which promote green and sustainable chemical processes . Additionally, one-pot reactions, solvent-free reaction conditions, and the use of ionic liquids are also employed in the synthesis of quinoline derivatives . Industrial production methods may involve large-scale synthesis using these techniques to ensure efficiency and sustainability.
Análisis De Reacciones Químicas
2-(8-METHYL-5-QUINOLYL)-6-NITRO-1H-BENZO[DE]ISOQUINOLINE-1,3(2H)-DIONE undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include bromine, nitric acid, and sulfuric acid . For example, bromination of quinoline and isoquinoline derivatives can be achieved by heating their hydrochlorides with bromine in nitrobenzene, resulting in high yields of brominated products . Nitration of quinoline with nitric acid and acetic acid produces nitrated derivatives . These reactions are typically carried out under controlled conditions to ensure the desired products are obtained.
Aplicaciones Científicas De Investigación
The compound 2-(8-METHYL-5-QUINOLYL)-6-NITRO-1H-BENZO[DE]ISOQUINOLINE-1,3(2H)-DIONE has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules . In biology, it is studied for its potential pharmacological properties, including its use as a scaffold for drug discovery . In medicine, quinoline derivatives are known for their antimalarial, anticancer, and antimicrobial activities . In industry, these compounds are used in the production of dyes, pigments, and other specialty chemicals .
Mecanismo De Acción
The mechanism of action of 2-(8-METHYL-5-QUINOLYL)-6-NITRO-1H-BENZO[DE]ISOQUINOLINE-1,3(2H)-DIONE involves its interaction with specific molecular targets and pathways. The nitrogen atoms in the quinoline and isoquinoline moieties can form hydrogen bonds and coordinate with metal ions, which can influence the compound’s biological activity . Additionally, the nitro group in the compound can undergo reduction to form reactive intermediates that can interact with cellular components . These interactions can lead to various biological effects, including inhibition of enzymes and disruption of cellular processes.
Comparación Con Compuestos Similares
Similar compounds to 2-(8-METHYL-5-QUINOLYL)-6-NITRO-1H-BENZO[DE]ISOQUINOLINE-1,3(2H)-DIONE include other quinoline and isoquinoline derivatives. For example, 4-bromo-quinoline and 4-bromo-isoquinoline are similar compounds that also contain brominated quinoline and isoquinoline moieties . These compounds share similar chemical properties and reactivity patterns but differ in their specific substituents and biological activities. The uniqueness of 2-(8-METHYL-5-QUINOLYL)-6-N
Propiedades
IUPAC Name |
2-(8-methylquinolin-5-yl)-6-nitrobenzo[de]isoquinoline-1,3-dione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H13N3O4/c1-12-7-9-17(14-6-3-11-23-20(12)14)24-21(26)15-5-2-4-13-18(25(28)29)10-8-16(19(13)15)22(24)27/h2-11H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGVHMLFWRUSFFL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=C(C=C1)N3C(=O)C4=C5C(=C(C=C4)[N+](=O)[O-])C=CC=C5C3=O)C=CC=N2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H13N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(3-fluorophenyl)-2-{[5-(4-methoxybenzyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide](/img/structure/B3444091.png)
![2-[5-(3,4-dimethoxyphenyl)tetrazol-2-yl]-N-[(4-fluorophenyl)methyl]acetamide](/img/structure/B3444094.png)
![1-(4-Methylphenyl)-2-[(2-methyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-yl)sulfanyl]ethanone](/img/structure/B3444101.png)
![N-(1,3-benzodioxol-5-ylmethyl)-2-[(4-methyl[1,2,4]triazolo[4,3-a]quinolin-1-yl)thio]acetamide](/img/structure/B3444106.png)
![1-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[(4-methyl[1,2,4]triazolo[4,3-a]quinolin-1-yl)thio]ethanone](/img/structure/B3444114.png)
![2-{[1-(4-fluorophenyl)-1H-tetrazol-5-yl]thio}-N-(4-methoxyphenyl)acetamide](/img/structure/B3444120.png)
![Methyl 2-[[2-[1-(1,3-benzodioxol-5-yl)tetrazol-5-yl]sulfanylacetyl]amino]benzoate](/img/structure/B3444122.png)



METHANONE](/img/structure/B3444159.png)

![N-(2,4-dimethoxyphenyl)-3-methyl-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carboxamide](/img/structure/B3444178.png)
![3-[2-(4-oxo-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-3-yl)ethyl]-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-one](/img/structure/B3444188.png)
